Pactimibe sulfate

Descripción general

Descripción

El Pactimibe sulfato es un nuevo inhibidor de la acil-coenzima A: colesterol aciltransferasa. Se ha estudiado por su potencial para tratar la aterosclerosis y la enfermedad coronaria al inhibir la formación de ésteres de colesterol y reducir los niveles de colesterol en plasma .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Pactimibe sulfato se puede sintetizar a través de una serie de reacciones químicas que involucran la formación de un anillo de indol y modificaciones posteriores. La síntesis típicamente implica los siguientes pasos:

- Formación del anillo de indol.

- Introducción del grupo pivaloil-amino.

- Adición del grupo octilo.

- Sulfatación para formar la sal de sulfato .

Métodos de producción industrial: La producción industrial del Pactimibe sulfato implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

- Uso de materiales de partida de alta pureza.

- Condiciones de reacción controladas para minimizar los subproductos.

- Pasos de purificación como cristalización y filtración .

Análisis De Reacciones Químicas

Tipos de reacciones: El Pactimibe sulfato experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Oxidación de la indolina para formar su metabolito plasmático, R-125528.

Reducción: Reducción del anillo de indol.

Sustitución: N-desalquilación y glucuronidación

Reactivos y condiciones comunes:

Oxidación: Catalizado por enzimas citocromo P450, específicamente CYP3A4 y CYP2D6.

Reducción: Típicamente implica agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de N-desalquilación y glucuronidación son catalizadas por enzimas hepáticas

Productos principales:

R-125528: Un metabolito plasmático mayor formado a través de la oxidación de la indolina.

Glucurónidos: Formados a través de reacciones de glucuronidación

Aplicaciones Científicas De Investigación

Efficacy in Preclinical Studies

Numerous studies have demonstrated the effectiveness of pactimibe sulfate in animal models:

- Atherosclerosis Reduction : In a study involving apolipoprotein E-deficient mice (apoE(-/-)), this compound was shown to significantly reduce both early and advanced atherosclerotic lesions compared to control treatments. Specifically, a 0.1% concentration of this compound reduced lesion size by 90%, outperforming other treatments such as avasimibe and cholestyramine, which achieved reductions between 40-50% .

- Plaque Stability : The compound has been found to stabilize atherosclerotic plaques by reducing macrophage infiltration and lowering levels of matrix metalloproteinases (MMPs), which are associated with plaque vulnerability .

- Long-term Effects : In chronic models where mice were fed a Western diet, this compound administration led to a significant reduction in plaque progression and improved lipid profiles without increasing cell apoptosis or necrosis within plaques .

Clinical Trials and Applications

This compound has undergone various clinical trials aimed at assessing its efficacy in humans:

- Phase II Trials : Clinical trials have evaluated this compound's ability to reduce coronary artery disease progression in patients with established atherosclerosis. However, results indicated that while it lowered cholesterol levels, it did not significantly improve cardiovascular outcomes compared to standard therapies .

- Impact on Carotid Atherosclerosis : In randomized trials focusing on familial hypercholesterolemia patients, this compound showed potential in slowing carotid artery disease progression, although results were mixed regarding its overall effectiveness compared to existing treatments .

Case Studies

Several documented case studies provide insight into the practical applications of this compound:

- Case Study 1 : A study on patients with familial hypercholesterolemia highlighted that those treated with this compound exhibited lower levels of LDL cholesterol and reduced progression of carotid intima-media thickness over six months compared to control groups .

- Case Study 2 : Another investigation into patients with coronary artery disease found that while this compound effectively reduced plasma cholesterol levels, it failed to show significant differences in major adverse cardiovascular events when compared to placebo groups .

Mecanismo De Acción

El Pactimibe sulfato ejerce sus efectos al inhibir la acil-coenzima A: colesterol aciltransferasa, una enzima involucrada en la formación de ésteres de colesterol. Esta inhibición conduce a una reducción en la formación de ésteres de colesterol, una disminución en la absorción de colesterol del intestino y una mayor eliminación de colesterol del cuerpo. Los principales objetivos moleculares son la acil-coenzima A: colesterol aciltransferasa 1 y la acil-coenzima A: colesterol aciltransferasa 2 .

Compuestos similares:

Avasimibe: Otro inhibidor de la acil-coenzima A: colesterol aciltransferasa con efectos similares para reducir el colesterol.

Fomimibe: Un inhibidor de la absorción de colesterol con un mecanismo de acción diferente.

Inhibidores de la escualeno sintasa: Compuestos que inhiben la síntesis de colesterol en un paso diferente de la vía

Singularidad del Pactimibe sulfato: El Pactimibe sulfato es único debido a su doble inhibición de la acil-coenzima A: colesterol aciltransferasa 1 y la acil-coenzima A: colesterol aciltransferasa 2, lo que lleva a una reducción más completa en la formación de ésteres de colesterol y los niveles de colesterol en plasma en comparación con otros inhibidores .

Comparación Con Compuestos Similares

Avasimibe: Another acyl coenzyme A:cholesterol acyltransferase inhibitor with similar cholesterol-lowering effects.

Fomimibe: An inhibitor of cholesterol absorption with a different mechanism of action.

Squalene synthase inhibitors: Compounds that inhibit cholesterol synthesis at a different step in the pathway

Uniqueness of Pactimibe Sulfate: this compound is unique due to its dual inhibition of acyl coenzyme A:cholesterol acyltransferase 1 and acyl coenzyme A:cholesterol acyltransferase 2, leading to a more comprehensive reduction in cholesteryl ester formation and plasma cholesterol levels compared to other inhibitors .

Actividad Biológica

Pactimibe sulfate, also known as CS-505, is a novel compound classified as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor. Its primary therapeutic application is in the treatment of hypercholesterolemia and atherosclerosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in reducing atherosclerotic lesions, and potential implications for clinical use.

This compound functions by inhibiting the ACAT enzyme, which plays a crucial role in cholesterol esterification. By blocking this enzyme, this compound reduces the formation of cholesteryl esters within macrophages, thereby preventing the accumulation of lipids in arterial plaques. This mechanism not only lowers plasma cholesterol levels but also directly impacts the stability of atherosclerotic lesions.

Efficacy in Animal Models

Numerous studies have investigated the efficacy of this compound in various animal models, particularly focusing on its antiatherosclerotic properties.

Study Overview

-

Early Lesion Model :

- Subjects : Apolipoprotein E-deficient (apoE(-/-)) mice.

- Treatment : Mice were administered 0.03% or 0.1% this compound for 12 weeks.

- Results : The treatment resulted in a 90% reduction in atherosclerotic lesions compared to 40-50% reductions observed with other treatments like avasimibe and cholestyramine .

- Advanced Lesion Model :

Immunohistochemical Analysis

Immunohistochemical studies have shown that this compound significantly reduces macrophage infiltration and the expression of matrix metalloproteinases (MMPs) associated with plaque instability. Specifically, reductions in MMP-2, MMP-9, and MMP-13 were noted, indicating a dual mechanism where both cholesterol lowering and direct ACAT inhibition contribute to plaque stabilization .

Case Studies and Clinical Trials

This compound has been evaluated in clinical settings, although some trials faced challenges. For instance:

- A clinical trial (NCT00151788) aimed at assessing the safety and efficacy of this compound was terminated early due to an observed increase in major cardiovascular events among participants . This highlights the necessity for careful monitoring and further research to clarify its safety profile.

Comparative Efficacy Table

| Compound | Dosage | Reduction in Atherosclerotic Lesions | Plasma Cholesterol Reduction |

|---|---|---|---|

| This compound | 0.1% | 90% | 43-48% |

| Avasimibe | 0.1% | 40-50% | Similar |

| Cholestyramine | 3% | Not specified | Similar |

Propiedades

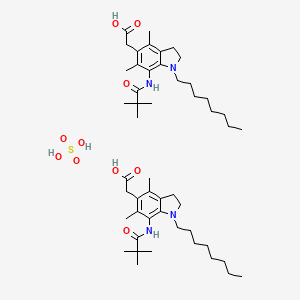

IUPAC Name |

2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H40N2O3.H2O4S/c2*1-7-8-9-10-11-12-14-27-15-13-19-17(2)20(16-21(28)29)18(3)22(23(19)27)26-24(30)25(4,5)6;1-5(2,3)4/h2*7-16H2,1-6H3,(H,26,30)(H,28,29);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJQESRCXYYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.CCCCCCCCN1CCC2=C(C(=C(C(=C21)NC(=O)C(C)(C)C)C)CC(=O)O)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H82N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209694 | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608510-47-0 | |

| Record name | Pactimibe sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608510470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pactimibe sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACTIMIBE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX3YKK43YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.